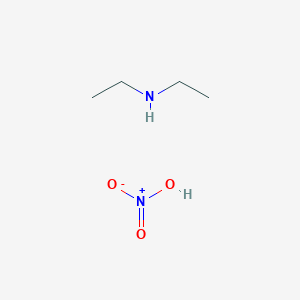
Diethylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium nitrate is a protonic ionic liquid that has garnered significant attention due to its unique properties and potential applications. It is composed of diethylammonium cations and nitrate anions, forming a salt that is liquid at room temperature. This compound is known for its high polarity, hydrogen bonding capabilities, and thermal stability, making it a valuable substance in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium nitrate can be synthesized through a simple acid-base neutralization reaction. The typical synthetic route involves the reaction of diethylamine with nitric acid. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The general reaction is as follows:
(C2H5)2NH+HNO3→(C2H5)2NH2NO3
The reaction is typically conducted in an aqueous medium, and the resulting this compound can be isolated by evaporating the water .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves the continuous addition of diethylamine to a nitric acid solution under controlled temperature and stirring conditions. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Diethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different nitrogen oxides.
Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products
Oxidation: Nitrogen oxides and diethylamine.
Reduction: Diethylamine and water.
Substitution: Diethylammonium chloride or diethylammonium bromide.
Scientific Research Applications
Diethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its high polarity and hydrogen bonding capabilities.
Biology: It is employed in the study of biological systems and processes, particularly in the stabilization of proteins and enzymes.
Mechanism of Action
The mechanism by which diethylammonium nitrate exerts its effects is primarily through its ability to form hydrogen bonds and its high polarity. These properties enable it to interact with various molecular targets, including proteins, enzymes, and other biological molecules. The hydrogen bonding interactions stabilize the structures of these molecules, enhancing their functionality and stability .
Comparison with Similar Compounds
Diethylammonium nitrate can be compared with other similar protonic ionic liquids, such as:
Ethylammonium nitrate: Similar in structure but with a shorter alkyl chain, leading to different solvation properties.
Triethylammonium nitrate: Contains an additional ethyl group, resulting in higher molecular weight and different physical properties.
Diethylammonium acetate: Similar cation but different anion, leading to variations in hydrogen bonding and solubility.
This compound is unique due to its specific combination of high polarity, hydrogen bonding capability, and thermal stability, making it particularly suitable for applications requiring these properties .
Properties
CAS No. |
27096-30-6 |
|---|---|
Molecular Formula |
C4H12N2O3 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-ethylethanamine;nitric acid |
InChI |
InChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4) |
InChI Key |
QDDJFNCPALBLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















